molecular formula C14H25NO4 B3291892 Methyl N-boc-3-piperidinepropionate CAS No. 874365-36-3

Methyl N-boc-3-piperidinepropionate

Cat. No.: B3291892
CAS No.: 874365-36-3
M. Wt: 271.35 g/mol
InChI Key: MQTZOEBAYINESE-UHFFFAOYSA-N
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Description

“Methyl N-boc-3-piperidinepropionate” is a chemical compound with the molecular formula C14H25NO4 . It is also known as "N-BOC-3-PIPERIDINYLPROPIONIC ACID METHYL ESTER" . The compound has a molecular weight of 271.35 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl N-Boc-4-piperidinepropionate”, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid release to the environment .

Properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTZOEBAYINESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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